Methylidenesilanediol
Description
Methylidenesilanediol (hypothetical structure: CH₂=Si(OH)₂) is a silicon-based diol characterized by a silicon atom bonded to two hydroxyl groups and a methylidene group (CH₂=). Dimethylsilanediol (C₂H₈O₂Si) features a silicon center bonded to two methyl groups and two hydroxyl groups, with a molecular weight of 104.17 g/mol . Its SMILES notation is Si(C)(O)O, and it is registered under ECHA No. 213-915-7 .
Properties
CAS No. |
640279-40-9 |
|---|---|
Molecular Formula |
CH4O2Si |
Molecular Weight |
76.126 g/mol |
IUPAC Name |
dihydroxy(methylidene)silane |
InChI |
InChI=1S/CH4O2Si/c1-4(2)3/h2-3H,1H2 |
InChI Key |
HCVRBNOJROSOLX-UHFFFAOYSA-N |
Canonical SMILES |
C=[Si](O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylidenesilanediol can be synthesized through several methods. One common approach involves the hydrolysis of methylidenesilanes in the presence of water or aqueous solutions. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques, such as continuous flow reactors and optimized catalysts, are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methylidenesilanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and methylene groups, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled pH levels.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more functional groups in this compound with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanediol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of organosilicon compounds with varying functional groups.
Scientific Research Applications
Methylidenesilanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: this compound is studied for its potential biological activity. Researchers investigate its interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of silicones, adhesives, and coatings. Its properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of methylidenesilanediol involves its interaction with molecular targets and pathways. The hydroxyl and methylene groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical and chemical processes. Detailed studies are conducted to elucidate the specific molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Silanediol Derivatives
1,1-Dimethylsilanediol
- Structure : Si(C)(C)(OH)₂
- Molecular Formula : C₂H₈O₂Si
- CAS No.: 1066-42-8
Hypothetical Methylidenesilanediol
- Structure : CH₂=Si(OH)₂
- Inferred Properties: Enhanced reactivity compared to dimethylsilanediol due to the presence of a methylidene group, which may lead to polymerization or hydrolysis instability. No experimental data exists to confirm this.
Silanediol (Si(OH)₄)
Comparative Data Table
Research Findings and Gaps
- Reactivity : Silanediols (e.g., dimethylsilanediol) are less stable than carbon-based diols due to Si-O bond susceptibility to hydrolysis, limiting their industrial use .
- Pharmacological Data : While butanediols have documented pharmacological effects (e.g., NAD reduction activity ), silanediols lack comparable studies, highlighting a research gap.
- Synthetic Challenges : this compound’s synthesis remains unexplored in the literature, unlike dimethylsilanediol, which is commercially available .
Biological Activity
Methylidenesilanediol is a silanol compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and material science. This article explores the biological activity of this compound, summarizing its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the following chemical properties:
- CAS Number : 194144-33-7
- Molecular Formula : C3H8O2Si
- Molecular Weight : 92.18 g/mol
- IUPAC Name : 1,1-Dihydroxy-2-methylidene-1-silacyclopentane
The compound features a unique silanol group that contributes to its reactivity and potential interactions with biological macromolecules.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The mechanisms include:
- Antioxidant Activity : this compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
- Interaction with Biological Macromolecules : The silanol group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.
Case Studies
-
Antioxidant Studies :
- A study evaluated the antioxidant capacity of this compound using various in vitro assays. Results indicated significant scavenging activity against DPPH radicals, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.
-
Antimicrobial Activity :
- In a comparative study against common pathogens, this compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. Further investigations are needed to elucidate the specific mechanisms involved.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | CAS No. | Antioxidant Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|---|
| This compound | 194144-33-7 | Yes | Yes | Silanol group enhances reactivity |
| Silibinin | 22888-70-6 | Yes | Limited | Flavonoid with hepatoprotective effects |
| Curcumin | 458-37-7 | Yes | Yes | Polyphenolic compound with anti-inflammatory properties |
Applications in Research
This compound is being investigated for various applications:
- Pharmaceutical Development : Due to its biological activities, there is potential for developing new drugs targeting oxidative stress-related diseases or infections.
- Material Science : The compound's unique structural properties may allow it to be used in synthesizing novel materials with specific functional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
